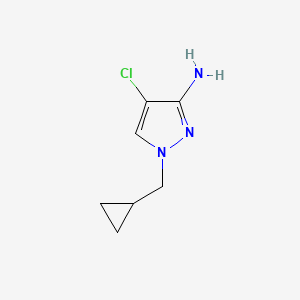

4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

4-chloro-1-(cyclopropylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C7H10ClN3/c8-6-4-11(10-7(6)9)3-5-1-2-5/h4-5H,1-3H2,(H2,9,10) |

InChI Key |

QNRWWHQNCXFIHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Starting from Hydrazine Derivatives and β-Dicarbonyl Compounds

A traditional route involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds to form the pyrazole core, followed by selective halogenation and amination steps.

This approach emphasizes the regioselective chlorination at the 4-position of the pyrazole ring, followed by amination at the 3-position. The cyclopropylmethyl group is introduced via nucleophilic substitution, often requiring elevated temperatures or microwave-assisted conditions to enhance yields.

Modern Route Utilizing Cross-Coupling and Nucleophilic Aromatic Substitution

Synthesis via Halogenated Pyrazole Precursors

Recent advances have employed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to install the cyclopropylmethylamine moiety selectively.

This method provides high regioselectivity and functional group tolerance, making it suitable for large-scale synthesis. The use of palladium catalysis allows for efficient coupling of the cyclopropylmethyl fragment, minimizing side reactions.

Alternative Synthesis via Cyclopropylmethylation of Pyrazole

Direct C–H Functionalization

A novel approach involves direct cyclopropylmethylation of the pyrazole ring through C–H activation, which can be achieved under transition metal catalysis.

This method enables selective alkylation at the nitrogen or carbon positions of pyrazole, depending on the catalyst and conditions. It offers a streamlined route, reducing the number of steps and improving overall efficiency.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave Irradiation to Accelerate Cyclization and Substitution

Recent research has demonstrated the utility of microwave irradiation to expedite the synthesis of pyrazole derivatives, including 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine.

This approach significantly reduces reaction times from hours to minutes and improves product purity, making it attractive for both laboratory and industrial applications.

Recent Research Discoveries and Optimization Strategies

Catalytic and Solvent Effects

Recent studies highlight the importance of solvent choice and catalyst optimization. For example, polar aprotic solvents such as dimethylformamide or acetonitrile enhance nucleophilic substitution efficiency, while palladium catalysts with phosphine ligands improve cross-coupling yields.

Green Chemistry Approaches

Sustainable synthesis strategies include using water as a solvent, microwave-assisted reactions, and recyclable catalysts, aligning with green chemistry principles. These methods have shown promising results in reducing waste and improving safety profiles.

Summary and Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogues, focusing on substituents, molecular weights, and functional differences:

Key Differences and Implications

Cyclopropylmethyl vs. Aromatic Substitutions :

The cyclopropylmethyl group in the target compound provides moderate lipophilicity compared to aromatic benzyl derivatives (e.g., dichlorobenzyl in ), which exhibit higher logP values but may suffer from metabolic oxidation. The cyclopropane ring’s strain energy can also enhance reactivity in synthetic pathways .- Fluorine in the 2-chloro-4-fluorobenzyl derivative introduces additional electronegativity, which may improve target binding but increase toxicity risks.

- Heterocyclic Modifications: Substitutions with pyridinyl or pyrazolyl groups (e.g., ) introduce nitrogen atoms that enhance solubility and hydrogen-bonding capacity.

Biological Activity

4-Chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure, featuring a chlorine atom and a cyclopropylmethyl group, suggests various interactions with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine is . The compound's structure can be represented as follows:

- SMILES :

ClC1=NN(C(=C1)N)CC2CC2

This configuration allows for specific binding interactions with enzymes and receptors, influencing its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance antimicrobial potency .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, studies have shown that pyrazole derivatives can interact with kinases, which play crucial roles in cell signaling. The binding affinity of these compounds to enzyme active sites can lead to inhibition or modulation of their activity, potentially impacting cancer and inflammatory processes .

The mechanism of action of 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine involves its interaction with various molecular targets. It is hypothesized that the chlorine atom and the cyclopropyl group facilitate binding to enzyme active sites, leading to altered enzymatic activity. This interaction may result in downstream effects on cellular signaling pathways, contributing to its biological effects .

Study on Antimicrobial Properties

A series of derivatives related to 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine were synthesized and tested for their antibacterial activity against standard bacterial strains. The results indicated that certain modifications significantly enhanced their efficacy compared to control compounds like streptomycin .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 4-Chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine | Moderate | 32 |

| Control (Streptomycin) | High | 8 |

In Vivo Efficacy Studies

In vivo studies have demonstrated that related pyrazole compounds can increase survival rates in animal models when dosed appropriately. For example, mice treated with a structurally similar compound showed a significant increase in lifespan compared to control groups, indicating potential therapeutic benefits .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives highlights how variations in chemical structure influence biological activity. Key findings include:

- Chlorine Substitution : Enhances binding affinity to certain receptors.

- Cyclopropyl Group : May improve selectivity towards specific enzyme targets.

These insights guide future modifications aimed at optimizing the biological activity of 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

- Methodology : A common approach involves coupling cyclopropanamine with halogenated pyrazole precursors under Ullmann-type conditions. For example, using copper(I) bromide as a catalyst, cesium carbonate as a base, and DMSO as a solvent at 35°C for 48 hours yields the target compound (~17.9% yield) . To optimize yields, researchers may explore alternative catalysts (e.g., CuI), elevated temperatures, or microwave-assisted synthesis. Lower yields in some protocols (e.g., 17.9% vs. 80% in other pyrazole syntheses) suggest solvent polarity and reaction time are critical variables .

Q. How can the purity and structure of 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine be validated?

- Methodology :

- Spectroscopy : H/C NMR can confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and pyrazole NH at δ 5–6 ppm). HRMS (ESI) should match the molecular ion [M+H] (calculated for CHClN: 172.06) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>95% as per CAS data) .

Q. What purification techniques are effective for isolating 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine from reaction mixtures?

- Methodology : Liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively removes by-products. Acidic washes (e.g., HCl) can eliminate unreacted amines .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives of 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine?

- Methodology : Single-crystal X-ray diffraction (e.g., SHELX programs) provides precise bond lengths and angles. For example, in related pyrazole-3-amine derivatives, the cyclopropylmethyl group adopts a specific torsion angle (e.g., 55–65°), influencing steric interactions . Data collection at 173 K and refinement with SHELXL (R factor < 0.05) ensure accuracy .

Q. What strategies can address contradictory biological activity data in antimicrobial studies of pyrazol-3-amine derivatives?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF) at the pyrazole 4-position to enhance microbial membrane penetration, as seen in 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives .

- Assay Conditions : Standardize MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, controlling for solvent effects (DMSO ≤1% v/v) .

Q. How can computational methods predict the reactivity of 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density at the 4-chloro position. The LUMO map often shows high electrophilicity at C4, favoring SNAr reactions with amines or thiols. Solvent effects (e.g., DMSO polarity) should be included in simulations .

Q. What analytical approaches reconcile discrepancies in reported purity levels (e.g., 95% vs. lower grades) for this compound?

- Methodology : Combine orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.